1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No.: 1339252-05-9
Cat. No.: VC11472218
Molecular Formula: C11H9BrO3
Molecular Weight: 269.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339252-05-9 |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid, with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.10 g/mol. Its structure consists of a cyclobutane ring substituted at the 1-position with a 4-bromophenyl group and a carboxylic acid, while the 3-position contains a ketone group (Figure 1).
Table 1: Key Physicochemical Properties
The 4-bromophenyl group enhances electrophilic reactivity, enabling participation in cross-coupling reactions . The carboxylic acid group contributes to hydrogen-bonding interactions, making the compound suitable for crystal engineering .
Synthesis Methods
Cyclobutane Ring Formation
The cyclobutane core is typically synthesized via [2+2] cycloaddition reactions. For example, ultraviolet light-induced dimerization of α,β-unsaturated esters yields cyclobutane derivatives, which are subsequently functionalized .
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via hydrolysis of nitriles or oxidation of primary alcohols. For instance, 3-oxocyclobutanecarbonitrile undergoes acidic hydrolysis to yield the carboxylic acid .
Table 2: Optimized Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclobutane formation | UV light, 24 h | 65% |
| 2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 78% |
| 3 | Carboxylic acid hydrolysis | HCl (6M), reflux, 6 h | 85% |
Chemical Reactivity
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, azides) under mild conditions, enabling diversification of the phenyl ring .
Ketone Reduction
The 3-oxo group is reducible using NaBH₄ or LiAlH₄, yielding secondary alcohols for further derivatization .
Carboxylic Acid Reactions
-
Esterification: Reaction with methanol/H₂SO₄ produces methyl esters.
-
Amide Formation: Coupling with amines via EDC/HOBt yields amides .
Applications in Pharmaceutical Research
Anticancer Activity
Biphenyl carboxylic acid derivatives exhibit antiproliferative effects against hepatocellular carcinoma by inhibiting metabolic enzymes like ornithine aminotransferase . The bromophenyl moiety enhances target binding through hydrophobic interactions.
Prodrug Development
The carboxylic acid group facilitates prodrug design via esterification, improving bioavailability. For example, ethyl ester prodrugs show enhanced cellular uptake .
Comparative Analysis with Analogues
Table 3: Halogen-Substituted Analogues
| Compound | LogP | IC₅₀ (Cancer Cells) |
|---|---|---|
| 1-(4-Bromophenyl)-3-oxocyclobutane | 1.54 | 12.3 μM |
| 1-(4-Chlorophenyl)-3-oxocyclobutane | 1.32 | 18.7 μM |
| 1-(4-Fluorophenyl)-3-oxocyclobutane | 0.89 | 24.1 μM |
The bromine substituent provides optimal hydrophobic interactions and electronic effects for biological activity .
Future Perspectives
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